molecular formula C15H20N6O2S2 B2704983 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421530-44-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2704983
CAS No.: 1421530-44-0
M. Wt: 380.49
InChI Key: VKHZFNHWMDZIOK-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound. This molecule's structure includes a thiadiazole ring, a piperidine ring, and a pyridazine moiety, making it intriguing in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:

  • Starting with the preparation of the thiadiazole ring.

  • Ethylthio group introduction through nucleophilic substitution.

  • Synthesis of the piperidine carboxamide backbone.

  • Formation of the pyridazine moiety.

  • Coupling reactions to form the final compound, requiring specific conditions such as controlled temperatures, catalysts, and solvents.

Industrial Production Methods

Industrially, the production involves optimization for scale-up:

  • Bulk synthesis using large reactors.

  • Streamlined purification processes, like crystallization or chromatography.

  • Ensuring high yield and purity while maintaining cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:

  • Oxidation: : Modifying the ethylthio group to sulfoxides or sulfones.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Introducing new groups by substituting existing ones, particularly on the thiadiazole or piperidine rings.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents (e.g., hydrogen peroxide for oxidation).

  • Reducing agents (e.g., sodium borohydride).

  • Substitution reagents (e.g., alkyl halides for nucleophilic substitution).

Major Products

The products formed depend on the reaction, such as oxidized derivatives, reduced forms, or compounds with modified functional groups enhancing or altering the compound's properties.

Scientific Research Applications

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide has diverse applications:

  • Chemistry: : Used in studying reaction mechanisms, particularly its thiadiazole ring reactivity.

  • Biology: : Acts as a biochemical probe to understand enzyme interactions.

  • Medicine: : Potential therapeutic agent for conditions involving the central nervous system.

  • Industry: : Used in developing new materials or additives with specific chemical properties.

Mechanism of Action

This compound exerts its effects by interacting with molecular targets like enzymes or receptors in biological systems:

  • Molecular Targets: : Specific proteins or DNA sequences.

  • Pathways Involved: : May involve signaling pathways influencing cell function or metabolism.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is unique due to:

  • Structural Uniqueness: : Combination of thiadiazole, piperidine, and pyridazine rings.

  • Reactivity: : Specific reactivity patterns in various chemical environments.

List of Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-piperidine-carboxamide

  • 1-(1-Methyl-6-oxo-pyridazin-3-yl)piperidine derivatives

  • Thiadiazole-based compounds with varied side chains

This compound showcases the versatility of organic compounds in scientific research, providing invaluable insights across multiple disciplines.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with piperidine derivatives and pyridazinones. The characterization of the synthesized compound typically includes techniques such as:

  • FTIR Spectroscopy : To identify functional groups.
  • NMR Spectroscopy : To confirm molecular structure.
  • Mass Spectrometry : For molecular weight determination.

These techniques collectively validate the successful synthesis of the target compound.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.

A specific study reported that derivatives similar to this compound exhibited anti-inflammatory effects superior to diclofenac sodium, a commonly used anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, as demonstrated by molecular docking studies which revealed favorable binding affinities .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example:

Cell LineIC50 (µM)Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5
MCF-72.03 ± 0.72
LoVo2.17 ± 0.83

These findings indicate that the compound effectively inhibits cell proliferation through mechanisms such as apoptosis induction and disruption of DNA synthesis pathways. The presence of the thiadiazole ring is believed to enhance interactions with key biological targets involved in tumorigenesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as topoisomerase II and histone deacetylase, which play critical roles in cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that the compound induces apoptosis in cancer cells without causing cell cycle arrest .
  • Targeting Kinases : The compound may also interact with kinases involved in signaling pathways that promote cell survival and proliferation .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activities associated with thiadiazole derivatives:

Study on Anti-inflammatory Effects

In a comparative study, several thiadiazole derivatives were tested for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results showed that compounds similar to this compound significantly reduced edema compared to controls .

Anticancer Efficacy

Research involving human cancer cell lines has demonstrated that this class of compounds exhibits selective cytotoxicity. For instance, a derivative showed an IC50 value significantly lower than standard chemotherapeutics against breast cancer (MCF-7) and colon cancer (LoVo) cell lines .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S2/c1-3-24-15-18-17-14(25-15)16-13(23)10-6-8-21(9-7-10)11-4-5-12(22)20(2)19-11/h4-5,10H,3,6-9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZFNHWMDZIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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